2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride
Overview
Description
2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride typically involves the reaction of ethoxymethyl oxadiazole with ethylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride
- {2-[5-(Propoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride
- {2-[5-(Butoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride
Uniqueness
2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is unique due to its specific ethoxymethyl substitution on the oxadiazole ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-3-12-6-8-10-7(11-13-8)4-5-9-2;/h9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVLJNIEIFQRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)CCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-22-2 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-(ethoxymethyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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